3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that the photophysical behavior of similar compounds has been investigated, showing excitation-dependent fluorescence and phosphorescence under ambient conditions .
Biochemical Analysis
Biochemical Properties
5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, through its aldehyde group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes . Additionally, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can interact with proteins involved in signal transduction pathways, such as G-protein coupled receptors (GPCRs) and ion channels, by binding to specific amino acid residues and altering their conformational states . These interactions can lead to changes in enzyme activity, protein function, and overall cellular responses.
Cellular Effects
The effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde on various types of cells and cellular processes are diverse and depend on the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis . This effect is mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . In neuronal cells, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can influence synaptic transmission and plasticity by modulating the activity of neurotransmitter receptors and ion channels . Furthermore, this compound has been reported to affect cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde involves several key processes at the molecular level. One of the primary mechanisms is the covalent modification of enzyme active sites through the aldehyde group, which can form Schiff bases with lysine residues or Michael adducts with cysteine residues . This covalent binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases . Over time, the cellular effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde may diminish as the compound is metabolized or degraded within the cells . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity, which can persist even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities, without significant toxicity . At higher doses, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are characterized by elevated levels of liver and kidney enzymes in the blood . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which catalyze its oxidation and reduction reactions . The metabolites of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can further undergo conjugation reactions with glutathione or glucuronic acid, facilitating their excretion from the body . These metabolic pathways are essential for the detoxification and clearance of the compound, and any disruption in these pathways can lead to the accumulation of toxic metabolites .
Transport and Distribution
The transport and distribution of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its pharmacological and toxicological effects .
Subcellular Localization
The subcellular localization of 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is critical for its activity and function. This compound has been shown to localize to the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can be transported into the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products Formed
Oxidation: 5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(Pyridin-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- 5-(Pyridin-2-yl)-1H-pyrazole-3-methanol
- 2-(Pyridin-2-yl)-1H-pyrazole
Uniqueness
5-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGGEBEZJGPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865815-72-1 | |
Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.